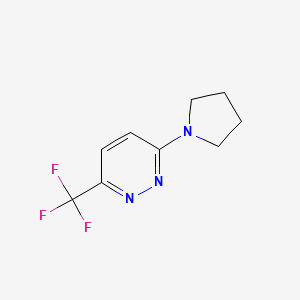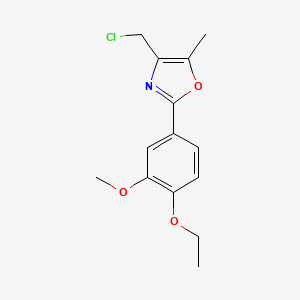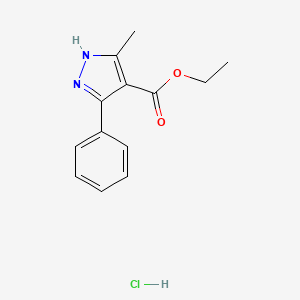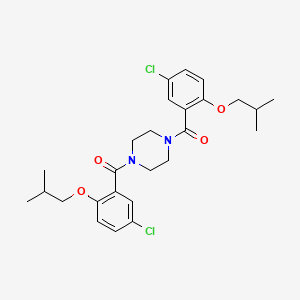
3-Pyrrolidin-1-yl-6-(trifluoromethyl)pyridazine
Übersicht
Beschreibung
3-Pyrrolidin-1-yl-6-(trifluoromethyl)pyridazine, otherwise known as 3-Pyrrolidin-1-yl-6-trifluoromethylpyridazine or simply 6-trifluoromethylpyridazine, is a heterocyclic chemical compound belonging to the pyridazine class of compounds. It is a colorless solid with a molecular weight of 230.25 g/mol and a melting point of 235-237°C. 6-trifluoromethylpyridazine is a versatile compound that has a wide range of applications in the scientific research, pharmaceutical, and agricultural industries.
Wissenschaftliche Forschungsanwendungen
Antimicrobial Applications
Pyridazine derivatives have shown a wide range of pharmacological activities, including antimicrobial properties . This suggests that “3-Pyrrolidin-1-yl-6-(trifluoromethyl)pyridazine” could potentially be used in the development of new antimicrobial agents.
Antidepressant Applications
Pyridazine-based compounds have also been found to exhibit antidepressant effects . This opens up the possibility of using “3-Pyrrolidin-1-yl-6-(trifluoromethyl)pyridazine” in the research and development of new antidepressant drugs.
Anti-hypertensive Applications
The anti-hypertensive activity of pyridazine derivatives is another significant area of application . This suggests potential uses of “3-Pyrrolidin-1-yl-6-(trifluoromethyl)pyridazine” in the treatment of hypertension.
Anticancer Applications
Pyridazine derivatives have shown anticancer properties . Therefore, “3-Pyrrolidin-1-yl-6-(trifluoromethyl)pyridazine” could potentially be used in cancer research and the development of new anticancer drugs.
Antiplatelet Applications
Pyridazinone derivatives, a class of compounds related to pyridazine, have been found to inhibit calcium ion influx, which is required for the activation of platelet aggregation . This suggests that “3-Pyrrolidin-1-yl-6-(trifluoromethyl)pyridazine” could have potential applications in the development of antiplatelet agents.
Agrochemical Applications
Various pyridazinone derivatives are well known as agrochemicals . This suggests that “3-Pyrrolidin-1-yl-6-(trifluoromethyl)pyridazine” could potentially be used in the development of new agrochemicals.
Selective Androgen Receptor Modulators
Pyrrolidine derivatives have been synthesized as selective androgen receptor modulators (SARMs) . This suggests potential uses of “3-Pyrrolidin-1-yl-6-(trifluoromethyl)pyridazine” in the research and development of new SARMs.
Positive Inotropic Agents
Some pyridazinone derivatives have been developed as potent positive inotropic agents for the treatment of congestive heart failure . This opens up the possibility of using “3-Pyrrolidin-1-yl-6-(trifluoromethyl)pyridazine” in the research and development of new treatments for heart failure.
Eigenschaften
IUPAC Name |
3-pyrrolidin-1-yl-6-(trifluoromethyl)pyridazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10F3N3/c10-9(11,12)7-3-4-8(14-13-7)15-5-1-2-6-15/h3-4H,1-2,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRGVSKNPKBUIPD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NN=C(C=C2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10F3N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Pyrrolidin-1-yl-6-(trifluoromethyl)pyridazine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![L-Leucinamide, N-[(phenylmethoxy)carbonyl]-beta-alanyl-](/img/structure/B1394293.png)

![Tert-butyl 4-{[3-fluoro-5-(trifluoromethyl)benzenesulfonyl]methyl}piperidine-1-carboxylate](/img/structure/B1394295.png)
![N-[(Phenylmethoxy)carbonyl]-L-norvalyl-L-leucinamide](/img/structure/B1394300.png)
![({[2-(Methoxymethyl)-5-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-yl]methyl}thio)acetic acid](/img/structure/B1394301.png)

![3-{[4-(Trifluoromethyl)pyrimidin-2-yl]oxy}benzaldehyde](/img/structure/B1394304.png)

![[1-(2,6-Difluorophenyl)cyclopropyl]methylamine](/img/structure/B1394307.png)
![4-[(2-Chloropyrimidin-4-yl)amino]benzoic acid](/img/structure/B1394308.png)



![3-{[4-(Trifluoromethyl)pyrimidin-2-yl]oxy}aniline](/img/structure/B1394316.png)